molecular formula C19H27N3O3 B1236054 2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one

2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one

Cat. No. B1236054
M. Wt: 345.4 g/mol
InChI Key: AEONYYYVUMADME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one is a member of isoindoles.

Scientific Research Applications

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

A novel series of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines were synthesized from visnaginone and khellinone, leading to compounds with significant COX-2 selectivity, analgesic, and anti-inflammatory activities. The compounds demonstrated high inhibitory activity on COX-2 selectivity and showed comparable activity to standard drugs in inhibiting edema (Abu‐Hashem et al., 2020).

Piperazine Derivatives as 5-HT7 Receptor Antagonists

A study synthesized and evaluated twenty-four compounds of benzene sulfonamides and naphthyl sulfonamides as 5-HT(7) receptor antagonists. Most compounds showed IC(50) values in the range of 12-580nM, highlighting their potential as receptor antagonists. Among them, a specific compound demonstrated notable activity and selectivity on various serotonin receptors (Yoon et al., 2008).

Development of σ Receptor Ligands

A study focused on the development of novel analogues of a σ receptor ligand with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology. The research involved designing analogues with polar functional groups to achieve a balance between receptor affinity and lipophilicity, crucial for cellular uptake in tumor cells. One compound exhibited moderate activity at the P-gp efflux pump, indicating its potential for further development (Abate et al., 2011).

properties

Product Name

2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-7-(4-propylpiperazine-1-carbonyl)-3H-isoindol-1-one

InChI

InChI=1S/C19H27N3O3/c1-3-7-20-8-10-21(11-9-20)18(23)16-6-4-5-15-14-22(12-13-25-2)19(24)17(15)16/h4-6H,3,7-14H2,1-2H3

InChI Key

AEONYYYVUMADME-UHFFFAOYSA-N

SMILES

CCCN1CCN(CC1)C(=O)C2=CC=CC3=C2C(=O)N(C3)CCOC

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=CC3=C2C(=O)N(C3)CCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one
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2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one
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2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one
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2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one
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2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one
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2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one

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